2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone core, a dioxepinoisoquinoline moiety, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the dioxepinoisoquinoline moiety and the dimethylphenyl group. Common reagents and conditions used in these reactions include:
Reagents: Various organic solvents, catalysts, and protective groups.
Conditions: Controlled temperature, pressure, and pH levels to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the dioxepinoisoquinoline moiety.
6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one: Lacks the dimethylphenyl group.
Uniqueness
The unique combination of the pyridazinone core, dioxepinoisoquinoline moiety, and dimethylphenyl group in 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one makes it distinct from other similar compounds. This unique structure may confer specific properties and applications that are not observed in related compounds.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-6-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C26H27N3O4/c1-16-4-5-17(2)22(12-16)29-26(31)7-6-20(28-29)23(30)15-21-19-14-25-24(32-10-3-11-33-25)13-18(19)8-9-27-21/h4-5,12-15,27H,3,6-11H2,1-2H3/b21-15- |
InChI Key |
MYDDYGAKGGGOMO-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)/C=C\3/C4=CC5=C(C=C4CCN3)OCCCO5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)C=C3C4=CC5=C(C=C4CCN3)OCCCO5 |
Origin of Product |
United States |
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